

In Vitro Characterization of BAY-184: A Technical Guide

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Compound of Interest

Compound Name: BAY-184
Cat. No.: B15543705

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BAY-184 is a potent and selective, orally active inhibitor of the lysine acetyltransferases KAT6A and KAT6B.[1][2] These enzymes play a crucial role in chromatin regulation by acetylating histone lysine residues, and their dysregulation is implicated in various cancers.[3][4][5][6][7] This technical guide provides a comprehensive overview of the in vitro characterization of **BAY-184**, including its biochemical and cellular activity, selectivity profile, and the methodologies used for its evaluation.

Biochemical Activity and Selectivity

BAY-184 demonstrates potent inhibition of both KAT6A and KAT6B. Its selectivity was assessed against other members of the MYST family of histone acetyltransferases (HATs) and the related p300 HAT.

Table 1: Biochemical Activity and Selectivity of **BAY-184**

Target	IC50 (nM)
KAT6A	71
KAT6B	83
KAT5	14,300
KAT7	1,070
KAT8	>10,000
p300	>10,000

Data compiled from multiple sources.[\[3\]](#)[\[8\]](#)

Furthermore, **BAY-184** exhibited high selectivity when screened against a panel of 366 kinases, with no significant inhibition observed at a concentration of 10 μ M.[\[1\]](#)[\[8\]](#)

Cellular Activity

The cellular activity of **BAY-184** was evaluated in various cancer cell lines, particularly in models dependent on Estrogen Receptor (ER) activity, which is regulated by KAT6A.

Table 2: Cellular Activity of **BAY-184**

Assay	Cell Line	IC50 (nM)
Proliferation Assay	ZR-75-1 (Breast Cancer)	130
H3K23 Acetylation HTRF Assay	ZR-75-1 (Breast Cancer)	670
ER Target Gene Reporter Assay	MVLN (MCF-7 derivative)	168

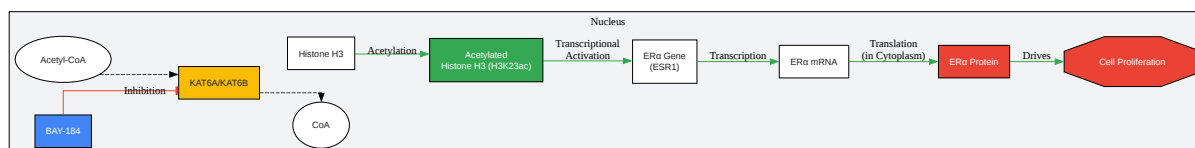
Data compiled from multiple sources.[\[1\]](#)[\[8\]](#)

Treatment of ZR-75-1 cells with **BAY-184** led to a rapid and sustained decrease in histone H3 lysine 23 acetylation (H3K23ac), a key downstream marker of KAT6A activity. This was

followed by a reduction in ER α protein levels.[8]

Signaling Pathway of BAY-184 Action

BAY-184 inhibits KAT6A and KAT6B, which are critical enzymes in the acetylation of histone H3 at lysine 23 (H3K23). This acetylation is an important epigenetic mark that regulates gene transcription. In estrogen receptor-positive (ER+) breast cancer cells, KAT6A activity is linked to the expression of the estrogen receptor alpha (ER α). By inhibiting KAT6A/B, **BAY-184** reduces H3K23 acetylation, leading to a downstream decrease in ER α levels and subsequent inhibition of ER α transcriptional activity. This ultimately results in reduced proliferation of ER-dependent breast cancer cells.



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Caption: Signaling pathway of **BAY-184** in ER+ breast cancer cells.

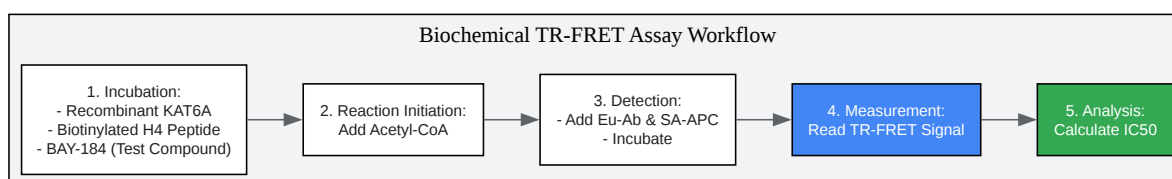
Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below.

Biochemical KAT6A Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of KAT6A.

- Assay Principle: The assay measures the acetylation of a biotinylated histone H4-derived peptide substrate by recombinant His-tagged KAT6A. The acetylated product is detected by a europium-labeled anti-acetylated lysine antibody and a streptavidin-allophycocyanin (APC) conjugate, which results in a FRET signal.
- Procedure:
 - Recombinant human His-tagged KAT6A protein is incubated with the synthetic Histone H4 peptide substrate.
 - **BAY-184** or control compounds are added in a dose-response manner.
 - The reaction is initiated by the addition of Acetyl-CoA.
 - After incubation, the detection reagents (europium-labeled antibody and streptavidin-APC) are added.
 - The TR-FRET signal is measured, and IC50 values are calculated from the dose-response curves.



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Caption: Workflow for the biochemical TR-FRET assay.

Cellular H3K23 Acetylation Homogeneous Time-Resolved Fluorescence (HTRF) Assay

This assay measures the level of a specific histone acetylation mark within cells following compound treatment.

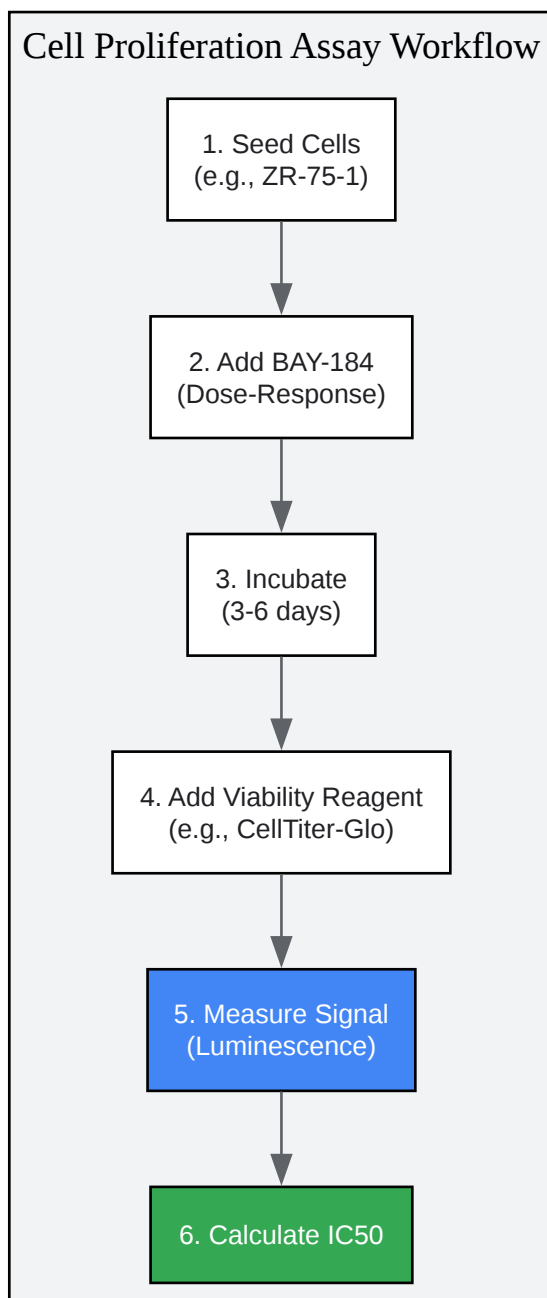
- Assay Principle: This is a sandwich immunoassay performed in cell lysates. An antibody labeled with a donor fluorophore (e.g., Europium cryptate) binds to a histone mark, while a second antibody labeled with an acceptor fluorophore (e.g., d2) binds to another epitope on the same histone. Proximity of the donor and acceptor upon binding leads to a FRET signal.
- Procedure:
 - ZR-75-1 cells are seeded in microplates and allowed to adhere.
 - Cells are treated with a concentration series of **BAY-184** or control compounds for a specified time.
 - The cells are then lysed using a specific lysis buffer.
 - The cell lysate is incubated with the HTRF antibody pair specific for H3K23ac.
 - The HTRF signal is read on a compatible plate reader.
 - IC50 values are determined by plotting the signal against the compound concentration.

Cell Proliferation Assay

This assay determines the effect of a compound on the growth of cancer cell lines.

- Assay Principle: The assay measures the number of viable cells after a period of exposure to the test compound. This can be done using various methods, such as measuring ATP content (e.g., CellTiter-Glo®) or metabolic activity (e.g., resazurin reduction).
- Procedure:
 - ZR-75-1 cells are seeded in 96-well or 384-well plates.
 - After overnight incubation, cells are treated with a serial dilution of **BAY-184**.
 - The plates are incubated for a period of 3 to 6 days.
 - A viability reagent (e.g., CellTiter-Glo®) is added to each well.

- The luminescence or fluorescence signal, which is proportional to the number of viable cells, is measured.
- IC50 values are calculated from the resulting dose-response curves.



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Caption: General workflow for a cell proliferation assay.

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